molecular formula C19H22N2O4S B431494 4-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE

4-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE

Cat. No.: B431494
M. Wt: 374.5g/mol
InChI Key: LQALLOFUHRXBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a synthetic organic compound with the molecular formula C19H22N2O4S and a molecular weight of 374.45398 g/mol . This compound is characterized by the presence of an ethoxy group, a pyrrolidinylsulfonyl group, and a benzamide moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves the following steps:

    Formation of the Pyrrolidinylsulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride to form the pyrrolidinylsulfonyl intermediate.

    Coupling with 4-ethoxyphenylamine: The intermediate is then coupled with 4-ethoxyphenylamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and pyrrolidinylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The pyrrolidinylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzamide moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility, while the pyrrolidinylsulfonyl group contributes to its biological activity.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5g/mol

IUPAC Name

4-ethoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C19H22N2O4S/c1-2-25-17-9-5-15(6-10-17)19(22)20-16-7-11-18(12-8-16)26(23,24)21-13-3-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22)

InChI Key

LQALLOFUHRXBCR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3

Origin of Product

United States

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